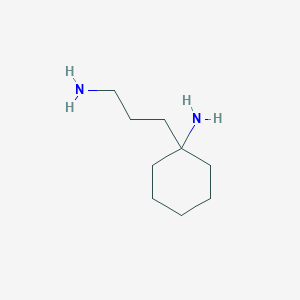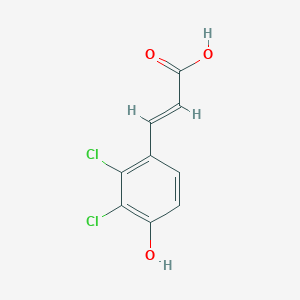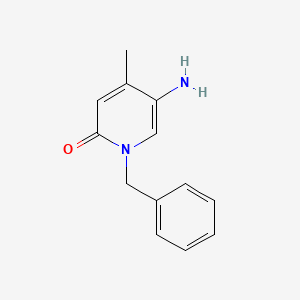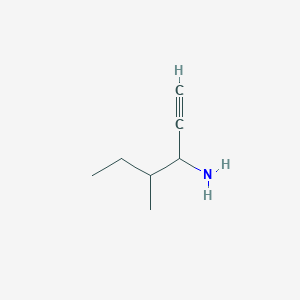
4-Methylhex-1-yn-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhex-1-yn-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the amine family and contains a triple bond between the first and second carbon atoms, making it an alkyne.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-1-yn-3-amine can be achieved through several methods. One common approach involves the alkylation of propargylamine with 2-bromo-2-methylbutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhex-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond can yield saturated amines using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Applications De Recherche Scientifique
4-Methylhex-1-yn-3-amine has several scientific research applications:
Synthetic Chemistry: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Environmental Science: Amine-functionalized materials derived from this compound are used in water treatment technologies for the adsorption of pollutants.
Advanced Materials: The compound is utilized in the development of advanced materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 4-Methylhex-1-yn-3-amine involves its interaction with molecular targets through its amine and alkyne functional groups. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modulate biological pathways and exert its effects in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methylhex-1-yn-3-amine
- 5-Methylhex-1-yn-3-amine
- Hex-1-yn-3-amine
Uniqueness
4-Methylhex-1-yn-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the fourth position enhances its reactivity and potential for forming diverse chemical derivatives compared to its analogs.
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
4-methylhex-1-yn-3-amine |
InChI |
InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3 |
Clé InChI |
VOCRJRSSMUVEOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
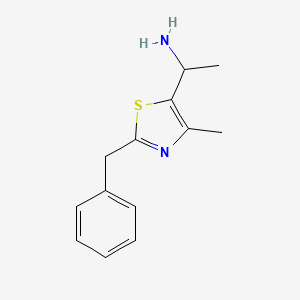
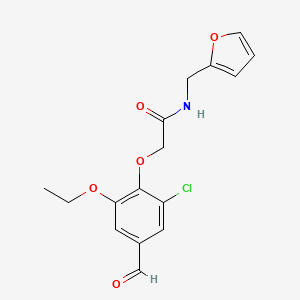
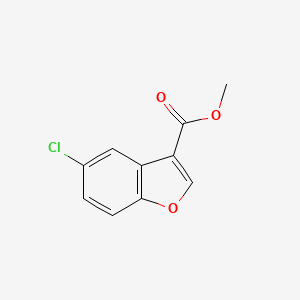


methanol](/img/structure/B13154491.png)

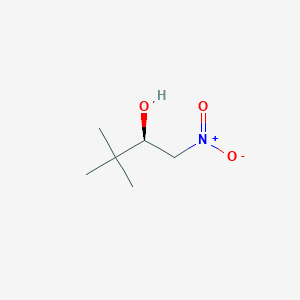
![2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane](/img/structure/B13154514.png)
